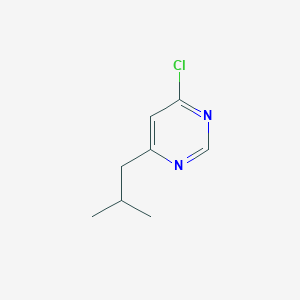

4-Chloro-6-(2-methylpropyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(2-methylpropyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITETYBBDYGWVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 2 Methylpropyl Pyrimidine

De Novo Pyrimidine (B1678525) Ring Synthesis with Incorporation of the 2-Methylpropyl Moiety

The de novo synthesis of the pyrimidine core is a foundational step that establishes the essential carbon and nitrogen framework of the ring. This process is designed to strategically place the 2-methylpropyl group at what will become the C-6 position of the final molecule.

A primary and versatile method for constructing the substituted pyrimidine ring is the Pinner synthesis, a type of condensation reaction. mdpi.comslideshare.net This approach involves the reaction of a 1,3-dicarbonyl compound with an amidine. To incorporate the 2-methylpropyl moiety at the C-6 position, a β-keto ester with the corresponding alkyl group is required.

The key starting material for this step is an isobutyl-substituted β-keto ester, such as ethyl 4-methyl-3-oxopentanoate . This compound contains the necessary three-carbon chain and the 2-methylpropyl group. This precursor is then reacted with a simple amidine, typically formamidine hydrochloride , in the presence of a base like sodium ethoxide.

The reaction proceeds via a condensation mechanism where the N-C-N unit of the amidine attacks the two carbonyl carbons of the β-keto ester, leading to the formation of the heterocyclic ring. The initial product of this cyclization is 6-(2-methylpropyl)pyrimidin-4-ol , also known as 6-isobutyl-4-hydroxypyrimidine. This intermediate has the isobutyl group correctly positioned and a hydroxyl group at the C-4 position, which is the site for subsequent halogenation.

Table 1: Key Reactants for De Novo Synthesis of 6-(2-methylpropyl)pyrimidin-4-ol

| Reactant | Role | Resulting Moiety in Product |

|---|---|---|

| Ethyl 4-methyl-3-oxopentanoate | 1,3-Dielectrophile | Provides the C2, C5, C6 atoms and the 2-methylpropyl group at C6 |

| Formamidine Hydrochloride | N-C-N Dinucleophile | Provides the N1, C4, and N3 atoms of the pyrimidine ring |

The cyclization process is the critical ring-forming step. Following the initial nucleophilic attack of the amidine on the β-keto ester, a series of intramolecular reactions and eliminations occur to yield the stable aromatic pyrimidine ring.

The general mechanism involves:

Nucleophilic Addition: One nitrogen of the amidine attacks the ketone carbonyl of the β-keto ester.

Condensation: The second nitrogen of the amidine attacks the ester carbonyl, leading to a cyclic intermediate.

Elimination: The elimination of water and ethanol molecules drives the reaction towards the formation of the stable, aromatic 6-(2-methylpropyl)pyrimidin-4-ol.

This cyclocondensation strategy is highly effective for producing a wide range of substituted pyrimidin-4-ols, which are crucial precursors for halogenated pyrimidines. mdpi.com

Post-Synthetic Halogenation Approaches for Pyrimidine Derivatives

Once the 6-(2-methylpropyl)pyrimidin-4-ol intermediate is synthesized, the next critical step is the conversion of the hydroxyl group at the C-4 position into a chloro group. This transformation is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

The hydroxyl group of pyrimidin-4-ols (which exist in tautomeric equilibrium with pyrimidin-4-ones) can be readily converted to a chloro group. This chlorination is highly regioselective for the C-4 position due to the electronic properties of the pyrimidine ring system. The oxygen atom is first activated by the chlorinating agent, converting it into a good leaving group, which is then displaced by a chloride ion.

The standard and most widely used reagent for this transformation is phosphorus oxychloride (POCl₃) . nih.gov The reaction involves heating the 6-(2-methylpropyl)pyrimidin-4-ol in neat phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine. nih.gov The base acts as a catalyst and an acid scavenger.

While phosphorus oxychloride is the most common reagent, other chlorinating agents can also be employed, including phosgene (COCl₂) and thionyl chloride (SOCl₂), sometimes in the presence of catalysts like quaternary ammonium salts. google.comgoogle.com However, POCl₃ remains the reagent of choice for its effectiveness and reliability in laboratory and industrial settings.

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters include reaction temperature, reaction time, and the choice of base or catalyst. Typically, the reaction is heated to reflux for several hours to ensure complete conversion. After the reaction, the excess POCl₃ must be carefully quenched, usually by pouring the reaction mixture onto ice, followed by neutralization and extraction of the desired 4-Chloro-6-(2-methylpropyl)pyrimidine product.

Table 2: Common Chlorination Conditions for Pyrimidin-4-ols

| Chlorinating Agent | Base/Catalyst | Typical Conditions |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline or Pyridine | Reflux, 2-6 hours |

| Phosgene (COCl₂) | Tertiary Amines | Aprotic solvent, 90-160°C |

Advanced and Sustainable Synthetic Protocols

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods. For the chlorination step, a significant improvement involves moving away from the use of large excesses of POCl₃, which poses environmental and safety challenges during workup.

A more sustainable protocol utilizes equimolar amounts of POCl₃ for the chlorination of hydroxypyrimidines. nih.govsemanticscholar.org This solvent-free procedure involves heating the substrate with just one equivalent of POCl₃ and a base (like pyridine) in a sealed reactor at high temperatures. nih.gov This method drastically reduces waste and simplifies the purification process, which often only requires filtration or distillation. This approach offers significant economic, environmental, and safety benefits, especially for large-scale production, while maintaining high product yields and purity. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. nih.goveurekaselect.com The application of microwave irradiation to the Pinner synthesis of pyrimidines has been shown to significantly reduce reaction times from hours to minutes. wikipedia.orgresearchgate.net

In the context of synthesizing this compound, microwave heating could be applied to both the initial cyclocondensation and the subsequent chlorination step. For the Pinner reaction, mixing ethyl 4-methyl-3-oxohexanoate and urea with a catalytic amount of acid or base under solvent-free conditions or in a high-boiling polar solvent and irradiating the mixture in a dedicated microwave reactor would be expected to rapidly produce 6-(2-methylpropyl)pyrimidin-4(3H)-one. Similarly, the chlorination with POCl₃ can be efficiently conducted under microwave irradiation, leading to a significant reduction in the time required for the conversion. orientjchem.org

| Reaction Step | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantages of Microwave |

| Pinner Cyclocondensation | Reflux in ethanol with acid/base catalyst for several hours. | 120-150°C for 15-30 minutes in a sealed vessel. organic-chemistry.org | Drastic reduction in reaction time, potential for higher yields, and cleaner reaction profiles. |

| Chlorination | Reflux in excess POCl₃ for 2-4 hours. | 120-160°C for 15-20 minutes with equimolar POCl₃. nih.govorientjchem.org | Reduced use of hazardous reagents, faster reaction, and improved safety. |

Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. mdpi.com The synthesis of heterocyclic compounds, including pyrimidines, has been successfully adapted to flow processes. nih.govresearchgate.net

A flow chemistry setup for the synthesis of this compound would likely involve two sequential reactor modules. In the first module, a solution of ethyl 4-methyl-3-oxohexanoate and urea, along with a catalyst, would be pumped through a heated reactor coil to facilitate the cyclocondensation reaction. The output from this reactor, containing the pyrimidinone intermediate, would then be mixed with a stream of POCl₃ in a second heated reactor module to effect the chlorination. In-line purification techniques, such as solid-phase scavenging, could be incorporated to remove byproducts and excess reagents, potentially allowing for the continuous production of the final product in high purity.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Advantages of Flow Chemistry |

| Reaction Scale | Limited by flask size. | Scalable by extending operation time. | Easier and safer scale-up. |

| Heat Transfer | Often inefficient and can lead to localized overheating. | Highly efficient due to high surface-area-to-volume ratio. | Precise temperature control, improved safety. |

| Reagent Handling | Large quantities of hazardous reagents handled at once. | Small quantities handled at any given time, in-situ generation possible. | Significantly improved safety profile. |

| Process Control | Manual or semi-automated. | Fully automated for precise control of parameters. | High reproducibility and process optimization. |

Catalyst Development in Pyrimidine Synthesis

The choice of catalyst is crucial for an efficient Pinner synthesis. While the reaction can proceed under acidic or basic conditions, modern catalyst development has focused on improving yields, reducing reaction times, and promoting greener reaction conditions.

For the acid-catalyzed pathway, Brønsted acids like HCl and H₂SO₄ have been traditionally used. However, Lewis acids such as ytterbium triflate (Yb(OTf)₃) and indium(III) chloride have been shown to be highly effective, even under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.org These catalysts function by activating the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack.

In base-catalyzed variations, strong bases like sodium hydroxide or potassium hydroxide are used. More recently, the use of solid-supported bases and green, recyclable catalysts like choline hydroxide has been explored to facilitate easier product purification and reduce environmental impact. Copper catalysis has also been employed in Pinner-like syntheses, particularly with modified substrates. mdpi.com

For the proposed synthesis of 6-(2-methylpropyl)pyrimidin-4(3H)-one, a Lewis acid catalyst such as Yb(OTf)₃ under solvent-free or minimal solvent conditions would represent a modern and efficient approach.

Control of Regioselectivity and Stereochemistry in Synthesis

Regioselectivity is a critical consideration in the Pinner synthesis of 6-(2-methylpropyl)pyrimidin-4(3H)-one from the unsymmetrical precursor, ethyl 4-methyl-3-oxohexanoate. This β-ketoester possesses two electrophilic carbonyl carbons: a ketone and an ester. The regioselectivity of the cyclization depends on which of these carbonyls is attacked by the nitrogen nucleophiles of urea.

The generally accepted mechanism for the Pinner synthesis under acidic conditions involves the initial condensation of urea with the more reactive ketone carbonyl, followed by intramolecular cyclization onto the ester carbonyl. The ketone carbonyl is typically more electrophilic than the ester carbonyl, directing the initial attack. Subsequently, the amino group of the urea intermediate attacks the ester carbonyl, leading to the formation of the pyrimidinone ring with the alkyl substituent (in this case, the 2-methylpropyl group) at the 6-position. This outcome is generally favored thermodynamically.

Stereochemistry is not a factor in the synthesis of this compound as the final product is achiral and does not possess any stereocenters. The starting material, ethyl 4-methyl-3-oxohexanoate, may have a stereocenter if the 2-methylpropyl group is introduced in a stereospecific manner, but this chirality would be lost during the formation of the aromatic pyrimidine ring.

Chemical Reactivity and Transformation Studies of 4 Chloro 6 2 Methylpropyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The chlorine atom at the C-4 position of 4-Chloro-6-(2-methylpropyl)pyrimidine is an effective leaving group, readily displaced by a variety of nucleophiles. The pyrimidine (B1678525) ring's nitrogen atoms act as strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution.

The displacement of the C-4 chloride by nitrogen nucleophiles is a fundamental transformation for this class of compounds. Both primary and secondary amines can be used to generate the corresponding 4-aminopyrimidine (B60600) derivatives. These reactions are typically performed by heating the chloropyrimidine with an excess of the amine, which can also serve as the base to neutralize the hydrogen chloride formed during the reaction. nih.gov Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added. mdpi.com

While specific studies detailing the amination of this compound are not extensively documented in the reviewed literature, the reactivity can be confidently inferred from studies on analogous 4-chloropyrimidines. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with various amines demonstrates that selective mono-amination can be achieved. mdpi.com The reaction conditions for the amination of this compound would be expected to be similar.

Table 1: Representative Amination Reactions on a Related Pyrimidine Core This table illustrates typical conditions for SNAr amination based on reactions with structurally similar chloropyrimidines.

| Amine Nucleophile | Solvent | Base | Temperature (°C) | Product Class |

| Benzylamine | Ethanol | Et3N | 80 | 4-(Benzylamino)-6-(2-methylpropyl)pyrimidine |

| Morpholine | Dioxane | K2CO3 | 100 | 4-(Morpholin-4-yl)-6-(2-methylpropyl)pyrimidine |

| Aniline | DMF | None (excess amine) | 120 | 4-(Phenylamino)-6-(2-methylpropyl)pyrimidine |

Oxygen and sulfur nucleophiles, in the form of alkoxides and thiolates, readily displace the C-4 chloride. Alkoxylation is typically achieved by treating this compound with a sodium or potassium alkoxide in the corresponding alcohol as the solvent. mdpi.com Similarly, thiolation can be performed using a sodium thiolate or thiophenoxide. These reactions generally proceed under mild conditions to afford 4-alkoxy- or 4-alkylthio-pyrimidines, respectively. rsc.org

Studies on the closely related 4,6-dichloro-2-(methylthio)pyrimidine (B19916) show that regioselective mono-alkoxylation at the C-4/C-6 position occurs smoothly at room temperature using sodium ethoxide in ethanol, yielding the 4-chloro-6-ethoxy product in high yield. mdpi.com This indicates that this compound would react efficiently with various alkoxides and thiolates.

Table 2: Representative Alkoxylation and Thiolation Reactions This table presents expected reaction conditions for the synthesis of ether and thioether derivatives of this compound.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Class |

| Methoxide | Sodium Methoxide | Methanol (B129727) | 25-60 | 4-Methoxy-6-(2-methylpropyl)pyrimidine |

| Ethoxide | Sodium Ethoxide | Ethanol | 25-78 | 4-Ethoxy-6-(2-methylpropyl)pyrimidine |

| Thiophenoxide | Sodium Thiophenoxide | DMF | 25-100 | 4-(Phenylthio)-6-(2-methylpropyl)pyrimidine |

The chloro group can also be substituted by other important functional groups such as cyano (CN) and azido (B1232118) (N₃). Cyanation is a valuable transformation as the resulting nitrile can be further elaborated into amines, carboxylic acids, or amides. This reaction is often carried out using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. rsc.org However, the reaction can sometimes be complex; for instance, attempts to cyanate (B1221674) ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate resulted in an unexpected displacement of the methylthio group rather than the intended chloride. rsc.org

Azidation, typically accomplished with sodium azide (B81097) in a solvent like DMF, provides a route to 4-azidopyrimidines. These intermediates are useful in synthesizing tetrazoles or can be reduced to form 4-aminopyrimidines. The reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with sodium azide proceeds efficiently, demonstrating the viability of this transformation on activated heterocyclic chlorides. arkat-usa.org

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Pyrimidine Core

The carbon-chlorine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating new carbon-carbon bonds, enabling the synthesis of a diverse array of substituted pyrimidines.

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organohalide with an organoboron compound (typically a boronic acid or ester). wikipedia.org The reaction requires a palladium catalyst, a base, and a suitable solvent. libretexts.org For chloropyrimidines, which are less reactive than their bromo or iodo counterparts, the choice of a suitable palladium catalyst, often incorporating electron-rich and bulky phosphine (B1218219) ligands, is crucial for achieving good yields. organic-chemistry.org

The general catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net Research on other 4-chloropyrimidines confirms their suitability as substrates in Suzuki couplings to produce 4-aryl- or 4-vinyl-pyrimidines. libretexts.org

Table 3: Representative Suzuki-Miyaura Coupling Conditions This table outlines typical parameters for the Suzuki-Miyaura coupling of this compound with various boronic acids.

| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product Class |

| Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 4-Phenyl-6-(2-methylpropyl)pyrimidine |

| Thiophene-2-boronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 4-(Thiophen-2-yl)-6-(2-methylpropyl)pyrimidine |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 4-(4-Methoxyphenyl)-6-(2-methylpropyl)pyrimidine |

The Heck and Sonogashira reactions are further examples of powerful palladium-catalyzed C-C bond-forming reactions. The Heck reaction couples the chloropyrimidine with an alkene to form a substituted alkene. wikipedia.org This reaction typically requires a palladium catalyst, a base (often a tertiary amine like triethylamine), and is performed at elevated temperatures. organic-chemistry.org

The Sonogashira reaction involves the coupling of the chloropyrimidine with a terminal alkyne. wikipedia.org This reaction is unique in that it usually employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. libretexts.org The reactivity of chloropyrimidines in these couplings is generally lower than that of bromo- or iodo-pyrimidines, often necessitating more forcing conditions or specialized catalyst systems. wikipedia.org Studies on 4,6-dichloro-2-pyrone have shown that Sonogashira coupling can proceed with high regioselectivity, suggesting its applicability to related substrates. nih.gov

Table 4: Representative Heck and Sonogashira Coupling Reactions This table illustrates expected conditions for Heck and Sonogashira reactions involving this compound.

| Coupling Partner | Reaction Type | Palladium Catalyst | Co-catalyst / Ligand | Base | Solvent | Product Class |

| Styrene | Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 4-((E)-2-Phenylethenyl)-6-(2-methylpropyl)pyrimidine |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-6-(2-methylpropyl)pyrimidine |

| 1-Hexyne | Sonogashira | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 4-(Hex-1-yn-1-yl)-6-(2-methylpropyl)pyrimidine |

Buchwald-Hartwig Amination Reactivity

The Buchwald-Hartwig amination serves as a cornerstone reaction for the formation of carbon-nitrogen bonds, offering a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org In the context of this compound, the chlorine atom at the C4-position acts as a leaving group in this palladium-catalyzed cross-coupling reaction. The pyrimidine ring's electron-deficient nature makes the C4-position susceptible to nucleophilic attack, a feature that is exploited in this transformation.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated pyrimidine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high efficiency and yield. Bidentate phosphine ligands, such as Xantphos, and sterically hindered ligands have proven effective in facilitating these couplings. wikipedia.orgnih.gov

While direct palladium-catalyzed amination is a robust method, it is noteworthy that highly activated heteroaromatic chlorides, like those on a pyrimidine ring, can also undergo amination via a nucleophilic aromatic substitution (SNAr) pathway, sometimes competing with the palladium-catalyzed cycle. nih.gov However, the Buchwald-Hartwig protocol significantly expands the scope of accessible amine coupling partners and often proceeds under milder conditions than traditional SNAr reactions. wikipedia.org

Below is a table of representative Buchwald-Hartwig amination reactions on related chloropyrimidine systems, illustrating typical conditions and outcomes.

| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Xantphos | Aryl amines | Cs₂CO₃ | Toluene | 100 | Good to High | nih.gov |

| Pd(OAc)₂ / Xantphos | p-Anisidine | Cs₂CO₃ | Dioxane | 160 (Microwave) | 83 | nih.gov |

| Pd₂(dba)₃ / BINAP | Primary amines | NaOt-Bu | Toluene | 80-100 | Moderate to High | wikipedia.org |

This table presents data from analogous chloropyrimidine reactions to illustrate typical conditions, as specific data for this compound was not available.

Reactivity of the 2-Methylpropyl Substituent under Pyrimidine-Directed Conditions

The 2-methylpropyl (isobutyl) group at the C6-position is a saturated alkyl substituent. Its reactivity is generally low compared to the electronically active pyrimidine ring.

Functionalization of the Alkyl Side Chain

Direct functionalization of the isobutyl side chain, such as through C-H activation, is challenging. The presence of the reactive C-Cl bond and the electron-deficient aromatic ring means that most reaction conditions will favor transformation at the pyrimidine core. Selective oxidation or halogenation of the alkyl group without affecting the pyrimidine ring would require highly specific and targeted reagents that are not standard in pyrimidine chemistry. Research in this area is not extensively documented for this specific molecule.

Stability of the Alkyl Moiety under Reaction Conditions

The 2-methylpropyl group is generally stable under a wide range of reaction conditions typically employed for modifying the pyrimidine ring. For instance, during nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C4-position, the isobutyl substituent remains intact. google.comnih.gov Its saturated, non-polar nature makes it a spectator in reactions driven by the electronic properties of the heterocyclic system. The stability of the pyrimidine ring itself has been studied under various conditions, and while the aromatic ring can be degraded by highly reactive species, the attached alkyl groups are typically resilient to the conditions used for synthetic transformations. confex.com

Reduction and Oxidation Chemistry of the Pyrimidine Scaffold

The pyrimidine ring can undergo both reduction and oxidation, reflecting its versatile chemical nature.

Reduction: The C=N and C=C bonds within the pyrimidine ring are susceptible to reduction. Catalytic hydrogenation, for example using a platinum catalyst, can reduce the double bonds to yield dihydropyrimidines. umich.edu This process is analogous to the biochemical reduction of pyrimidine bases like uracil (B121893) and thymine (B56734) in metabolic pathways, which are catalyzed by dihydropyrimidine (B8664642) dehydrogenases. umich.edu

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized. Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can lead to the formation of pyrimidine N-oxides. wikipedia.org This transformation is significant as it alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions. The isobutyl side chain could also be oxidized under harsh conditions, but oxidation typically favors the heterocyclic nitrogen atoms. Additionally, certain enzymatic systems, like uracil dehydrogenase, are known to oxidize pyrimidines to compounds like barbituric acid, highlighting the biological relevance of pyrimidine oxidation. umich.edu

Derivatization and Functionalization Strategies Employing 4 Chloro 6 2 Methylpropyl Pyrimidine

Building Block for Fused Heterocyclic Ring Systems

The structure of 4-chloro-6-(2-methylpropyl)pyrimidine is conducive to the construction of fused heterocyclic ring systems, which are significant scaffolds in medicinal and materials chemistry. The chloro substituent can be displaced by a nucleophile that is part of a second ring system, leading to the formation of a condensed polycyclic structure.

One common strategy involves the reaction of chloropyrimidines with compounds containing appropriately positioned nucleophilic and electrophilic centers. For instance, reaction with amino- or hydroxyl-substituted aromatic or heteroaromatic compounds can lead to the formation of fused systems like pyrimido[4,5-b]indoles or other related structures. The initial step is typically a nucleophilic aromatic substitution at the C4 position, followed by an intramolecular cyclization.

While specific examples detailing the use of this compound in the synthesis of fused ring systems are not extensively documented in readily available literature, the general reactivity pattern of 4-chloropyrimidines is well-established. For example, similar 4-chloropyrimidine derivatives are used in condensation reactions to produce polycyclic systems. The isobutyl group at the 6-position can influence the steric and electronic properties of the molecule, potentially affecting reaction rates and the stability of the resulting fused systems. The synthesis of thiazolo[4,5-d]pyrimidines through Michael addition reactions showcases a method for creating fused heterocycles from pyrimidine (B1678525) precursors. researchgate.net

Precursor in the Synthesis of Multiply Substituted Pyrimidine Derivatives

The chloro group at the 4-position of this compound is an excellent leaving group, making the compound an ideal precursor for a variety of multiply substituted pyrimidine derivatives. Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for the derivatization of this scaffold.

A range of nucleophiles can be employed to displace the chloride, leading to the introduction of diverse functional groups. These include:

Amines: Reaction with primary or secondary amines yields 4-aminopyrimidine (B60600) derivatives. This is a common strategy in the synthesis of biologically active compounds.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 4-alkoxy- and 4-aryloxypyrimidine ethers, respectively.

Thiols: Thiolates react to produce 4-thioether pyrimidines.

The reactivity of similar 4-chloropyrimidine analogs, such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine, demonstrates the versatility of this class of compounds in undergoing substitutions with amines and alcohols. mdpi.com Furthermore, 2,4-dichloro-6-methylpyrimidine has been used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, highlighting the utility of chloropyrimidines in creating substituted derivatives. sigmaaldrich.com

Below is a table summarizing representative nucleophilic substitution reactions on the 4-chloropyrimidine core.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 4-Aminopyrimidine |

| Alcohol | R-OH / Base | 4-Alkoxypyrimidine |

| Thiol | R-SH / Base | 4-(Alkylthio)pyrimidine |

Table 1: Representative Nucleophilic Substitution Reactions

Design and Synthesis of Novel Pyrimidine-Based Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. This compound serves as a valuable starting material for the design and synthesis of novel pyrimidine-based scaffolds. growingscience.com By strategically functionalizing the 4-position, and potentially other positions, new molecular frameworks with diverse three-dimensional shapes and functionalities can be created.

One approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups at the 4-position. This reaction typically involves a palladium catalyst and a boronic acid or ester derivative of the desired substituent. This methodology dramatically expands the accessible chemical space for novel scaffold design. The analogous 4-chloro-6-methoxy-2-(methylthio)pyrimidine is known to undergo Suzuki-Miyaura coupling to afford 4-aryl derivatives. mdpi.com

The development of DNA-encoded libraries (DELs) often utilizes versatile building blocks like chloropyrimidines to generate large collections of compounds for drug discovery. nih.gov The sequential displacement of chloro atoms allows for the combinatorial synthesis of diverse pyrimidine derivatives. nih.gov

The table below illustrates a potential synthetic sequence for generating a novel pyrimidine-based scaffold.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Nucleophilic Substitution | Aniline | 4-Anilino-6-(2-methylpropyl)pyrimidine |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 4-(Substituted-aryl)-6-(2-methylpropyl)pyrimidine |

Table 2: Synthetic Strategy for a Novel Pyrimidine Scaffold

Ligand Design and Coordination Chemistry (if applicable to organic synthesis)

While the primary application of this compound is in the synthesis of organic molecules, its derivatives have the potential for use as ligands in coordination chemistry. The nitrogen atoms within the pyrimidine ring can act as Lewis bases, capable of coordinating to metal centers.

The introduction of specific functional groups at the 4-position can enhance the coordinating ability of the pyrimidine scaffold. For example, the synthesis of pyrimidine derivatives with appended pyridinyl groups can create bidentate or tridentate ligands. These ligands can then be used to form metal complexes with applications in catalysis for organic synthesis. The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines from 2,4-dichloro-6-methylpyrimidine is an example of creating such multidentate ligand systems. sigmaaldrich.com

The design of N-heterocyclic carbene (NHC) ligands, which are important in catalysis, is an active area of research. uni-wuerzburg.de While not a direct application of this compound, the principles of ligand design could be applied to its derivatives. For instance, a derivative could be synthesized to act as a precursor to an NHC ligand. However, specific research on this compound in this context is not prominent.

Spectroscopic and Advanced Characterization Methodologies for 4 Chloro 6 2 Methylpropyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR experiments are the first step in structural verification. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum similarly indicates the number of unique carbon atoms in the molecule.

For 4-Chloro-6-(2-methylpropyl)pyrimidine, specific signals corresponding to the isobutyl group and the pyrimidine (B1678525) ring protons and carbons are expected. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the pyrimidine ring. The pyrimidine ring itself would show two distinct aromatic proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory. Actual experimental values may vary.

| Atom Position (Structure Below) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.7 | - |

| C-2 | - | ~158.0 |

| C-4 | - | ~163.0 |

| H-5 | ~7.3 | - |

| C-5 | - | ~118.0 |

| C-6 | - | ~170.0 |

| H-1' (CH₂) | ~2.7 (d) | ~45.0 |

| C-1' (CH₂) | - | - |

| H-2' (CH) | ~2.1 (m) | ~30.0 |

| C-2' (CH) | - | - |

| H-3' (CH₃) | ~0.9 (d) | ~22.0 |

| C-3' (CH₃) | - | - |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the methylene protons (H-1') and the methine proton (H-2'), and between the methine proton (H-2') and the methyl protons (H-3'), confirming the structure of the isobutyl fragment. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). epfl.ch It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, assigning them as the C-1' methylene group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). emerypharma.com This is crucial for connecting different fragments of the molecule. Key HMBC correlations would be observed from the methylene protons (H-1') to the pyrimidine ring carbons C-5 and C-6, and potentially C-4, confirming the attachment point of the isobutyl group to the C-6 position of the pyrimidine ring. epfl.ch Correlations from the pyrimidine proton H-5 to carbons C-4 and C-6 would further solidify the ring assignments.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₁ClN₂), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value confirms the molecular formula, ruling out other possibilities with the same nominal mass. chemrxiv.org The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). youtube.com The resulting fragment ions are then analyzed, providing valuable structural information. gre.ac.uk The fragmentation pattern is often predictable and serves as a fingerprint for the molecule's structure. researchgate.net

For this compound, likely fragmentation pathways would include:

Loss of the isobutyl group: Cleavage of the C-C bond between the pyrimidine ring and the side chain, leading to a fragment ion corresponding to the chloropyrimidine ring.

Loss of a propyl radical: A common fragmentation for isobutyl groups, resulting in the loss of a C₃H₇ radical.

Loss of the chlorine atom: Cleavage of the C-Cl bond.

Ring cleavage: Fragmentation of the pyrimidine ring itself, often following initial side-chain losses. researchgate.net

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - C₄H₉]⁺ | C₄H₉ (isobutyl radical) | Protonated 4-chloro-pyrimidine |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | C₃H₇ (propyl radical) | Ion of [M-43]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. longdom.org IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. juniperpublishers.com

For this compound, these techniques would identify key vibrational modes:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹ for the isobutyl group.

C=N and C=C stretching: Strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the pyrimidine ring. nih.gov

C-H bending: Vibrations for the alkyl group in the 1470-1365 cm⁻¹ range.

C-Cl stretching: A strong absorption typically found in the 800-600 cm⁻¹ region.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=N / C=C (Pyrimidine ring) | Stretching | 1600 - 1450 |

| CH₂ / CH₃ | Bending | 1470 - 1365 |

Together, these spectroscopic methodologies provide a rigorous and multi-faceted characterization, leading to the unequivocal confirmation of the structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed insights into intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, the principles of this technique can be understood from studies on analogous pyrimidine derivatives.

The process begins with the growth of a high-quality single crystal of the target compound. For pyrimidine derivatives, this is often achieved through slow evaporation of a suitable solvent or by carefully cooling a saturated solution. scispace.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

In a study on 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine, two different crystalline forms (polymorphs) were identified, one of which included a methanol (B129727) molecule in the crystal lattice. gre.ac.uk This highlights the ability of X-ray crystallography to reveal subtle but critical details about the solid-state structure. The analysis of a deuterated 4-chloro-2-methyl-6-oxo-pyrimidin-1-ium chloride further showcases the technique's power in resolving complex structural features, including disorder within the crystal.

The data obtained from X-ray crystallography is typically presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical table illustrating the kind of data that would be generated for a pyrimidine derivative.

| Crystal Data and Structure Refinement | |

| Empirical Formula | C8H11ClN2 |

| Formula Weight | 170.64 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 925.1 ų |

| Z | 4 |

| Calculated Density | 1.225 Mg/m³ |

| Absorption Coefficient | 0.355 mm⁻¹ |

| F(000) | 360 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.25° |

| Reflections collected / unique | 8542 / 2130 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2130 / 0 / 103 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

| Note: This table is a hypothetical representation and is not actual data for this compound. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the analysis of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for assessing the purity of synthesized compounds like this compound and for monitoring the progress of its synthesis. nih.govwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. In the context of pyrimidine derivatives, GC-MS can be used to separate the desired product from starting materials, by-products, and residual solvents. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its identification. creative-proteomics.com

For a compound like this compound, a typical GC-MS analysis would involve dissolving a small sample in a suitable solvent and injecting it into the GC. The instrument settings, such as the temperature program of the oven and the type of column, would be optimized to achieve good separation. The mass spectrometer would then provide data on the molecular weight of the compound and its characteristic fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. oup.comnih.gov In the synthesis of pyrimidine derivatives, LC-MS is an invaluable tool for real-time reaction monitoring. waters.com Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. This allows the chemist to track the consumption of starting materials and the formation of the product over time, enabling the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. mdpi.com

For purity assessment, LC-MS can separate the target compound from non-volatile impurities. mdpi.com The liquid chromatograph separates the components of the mixture based on their partitioning between a mobile phase (a liquid solvent) and a stationary phase (a packed column). The eluting components are then detected by the mass spectrometer, which provides molecular weight information, confirming the identity of the main product and any impurities. nih.gov

The choice between GC-MS and LC-MS depends on the properties of the analytes. While GC-MS offers high resolution and is often used for the analysis of less polar and more volatile compounds, LC-MS is more broadly applicable to a wider range of molecular polarities and sizes. nih.gov

The following table outlines typical parameters for LC-MS analysis of pyrimidine derivatives.

| LC-MS Analytical Parameters | |

| Instrument | High-Performance Liquid Chromatography system coupled to a Mass Spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 50 - 500 |

| Note: This table represents typical parameters and may require optimization for specific pyrimidine derivatives. |

Computational and Theoretical Investigations of 4 Chloro 6 2 Methylpropyl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of 4-Chloro-6-(2-methylpropyl)pyrimidine at the atomic level. These calculations help in understanding the molecule's stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can determine its optimized geometry and ground state energy. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Illustrative Data Table for Ground State Properties:

Table 1: Calculated Ground State Properties of this compound This data is illustrative and based on typical values for similar pyrimidine (B1678525) derivatives.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -865.12345 |

| Dipole Moment (Debye) | 2.5 |

| C4-Cl Bond Length (Å) | 1.74 |

| C5-C6 Bond Length (Å) | 1.39 |

| N1-C2 Bond Length (Å) | 1.34 |

| C4-C5-C6 Bond Angle (°) | 118.5 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. stackexchange.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy and distribution of these orbitals are critical. The LUMO is particularly important in nucleophilic aromatic substitution, as its location indicates the most likely site for nucleophilic attack. In many chloropyrimidines, the LUMO is predominantly located on the carbon atom bearing the chlorine, making it the primary site for substitution. wuxiapptec.comwuxibiology.com The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Illustrative Data Table for FMO Analysis:

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This data is illustrative and based on general principles for substituted pyrimidines.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 7.2 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.85 |

| Chemical Potential (μ) | -4.35 |

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org For this compound, the ESP map would show regions of negative potential (in red) and positive potential (in blue). The areas of positive potential indicate electrophilic sites, which are susceptible to nucleophilic attack. In chloropyrimidines, the carbon atom attached to the chlorine typically exhibits a significant positive electrostatic potential, further supporting its role as the primary site for nucleophilic substitution. chemrxiv.org The nitrogen atoms of the pyrimidine ring, conversely, would show regions of negative potential.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of energy barriers.

Prediction of Regioselectivity in Nucleophilic Substitution

For substituted chloropyrimidines, nucleophilic aromatic substitution can potentially occur at different positions. Computational studies on analogous compounds, such as 2,4-dichloropyrimidine, have shown that the regioselectivity is highly dependent on the substituents present on the pyrimidine ring. wuxiapptec.comwuxibiology.com For this compound, the chlorine at the C4 position is the primary leaving group. The 2-methylpropyl (isobutyl) group at the C6 position is an electron-donating group, which can influence the reactivity. FMO analysis and ESP maps are key to predicting that nucleophilic attack will preferentially occur at the C4 position. wuxiapptec.com

Energy Barriers and Reaction Pathways

The mechanism of SNAr reactions typically proceeds through a high-energy intermediate known as the Meisenheimer complex. stackexchange.com Computational studies can map the entire reaction pathway, from reactants to products, including the transition states. By calculating the energy of these transition states, the activation energy (energy barrier) for the reaction can be determined. wuxiapptec.comwuxiapptec.com For the nucleophilic substitution of this compound, a lower activation energy for the attack at the C4 position compared to other potential sites would computationally confirm the observed regioselectivity. wuxiapptec.comwuxiapptec.com

Illustrative Data Table for Reaction Energetics:

Table 3: Calculated Energy Barriers for Nucleophilic Substitution of this compound This data is illustrative and based on studies of similar SNAr reactions.

| Reaction Step | ΔG‡ (kcal/mol) |

|---|---|

| Formation of C4-Meisenheimer Complex | 15.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific studies utilizing molecular dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound have been identified in the current body of scientific literature. MD simulations are a powerful tool for examining the dynamic nature of molecules, including the rotation of flexible side chains and interactions with surrounding molecules or solvents. However, research applying this methodology to the title compound has not been reported.

Advanced Applications of 4 Chloro 6 2 Methylpropyl Pyrimidine in Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Syntheses

4-Chloro-6-(2-methylpropyl)pyrimidine serves as a crucial intermediate in the synthesis of more complex molecular architectures. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable handle for introducing a wide range of functional groups. This reactivity is central to its role in constructing diverse derivatives.

The electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms facilitates the displacement of the chloride by various nucleophiles. This allows for the straightforward synthesis of substituted pyrimidines, which are core structures in many biologically active compounds and functional materials. Common nucleophiles include amines, alcohols, and thiols, leading to the corresponding amino-, alkoxy-, and alkylthiopyrimidines. These reactions are foundational in building more elaborate molecules where the pyrimidine core is a key pharmacophore or functional unit.

For instance, the reaction with amines is a common strategy for creating libraries of potential therapeutic agents. The conditions for these substitutions can often be tailored to achieve high yields, making the process amenable to both laboratory and larger-scale synthesis.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ | 4-Amino-6-(2-methylpropyl)pyrimidine |

| Alcohol | R-OH / NaOR | 4-Alkoxy-6-(2-methylpropyl)pyrimidine |

Applications in Materials Chemistry

While the pyrimidine moiety is a component in various functional materials, specific, widely-documented applications of this compound as a monomer for polymers or in the synthesis of liquid crystals are not prevalent in current literature. However, the inherent properties of pyrimidine derivatives suggest potential in these areas.

Pyrimidine rings, due to their rigid, planar structure and polar nature, are attractive components for liquid crystal design. The introduction of specific alkyl chains, like the 2-methylpropyl group, can influence the mesophase behavior and transition temperatures. The chloro group serves as a synthetic handle to attach the pyrimidine core to other molecular fragments to build rod-like or disc-like molecules required for liquid crystalline properties.

In polymer chemistry, chloropyrimidines can potentially be used in polycondensation reactions. The reactive chlorine atom could participate in bond-forming reactions to create polymer backbones with embedded pyrimidine units. Such polymers could exhibit enhanced thermal stability and specific electronic properties due to the nature of the heterocyclic ring. Although this remains a developing area, the precursor's reactivity makes it a candidate for investigation in the synthesis of novel functional polymers.

Use in the Development of Novel Catalysts or Ligand Systems (for non-biological processes)

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal centers. This coordination ability is the basis for its potential use in the development of novel catalysts and ligand systems for non-biological applications.

Pyrimidine-based ligands have been successfully employed in various transition-metal-catalyzed reactions. The electronic properties of the pyrimidine ring can be tuned by substituents. In this case, the chloro group acts as an electron-withdrawing group, while the 2-methylpropyl group is electron-donating. This electronic push-pull effect can modulate the electron density at the nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complex.

The development of specific catalysts from this compound would involve its reaction to form a bidentate or polydentate ligand, which could then be complexed with metals like palladium, copper, or iridium. These complexes could find applications in cross-coupling reactions, hydrogenations, or other important organic transformations. mdpi.com While pyrimidine derivatives are recognized for their catalytic potential, specific systems derived from this particular compound are a subject for future research exploration. researchgate.netacs.org

Contribution to Synthetic Methodology Development in Heterocyclic Chemistry

This compound is a valuable substrate for the development and optimization of synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. nih.gov The C-Cl bond on the electron-deficient pyrimidine ring is an excellent electrophilic partner in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govmdpi.comresearchgate.net

These reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. sigmaaldrich.com The ability to use a chloro-substituted heterocycle like this compound is significant because chlorides are often more abundant and less expensive than the corresponding bromides or iodides.

The development of catalyst systems that can efficiently activate the relatively inert C-Cl bond is a major focus in modern synthetic chemistry. nih.gov Using substrates like this compound allows researchers to test the scope and limitations of new catalytic protocols. Successful coupling reactions with this substrate demonstrate the utility of a new method for constructing complex molecules containing the 6-(2-methylpropyl)pyrimidine scaffold.

Table 2: Potential Cross-Coupling Reactions for Methodology Development

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C | Pd(PPh₃)₄ / Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂ / CuI / Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃ / Ligand / Base |

The successful application of these reactions expands the synthetic toolbox available to chemists for modifying heterocyclic systems, enabling the creation of novel compounds with potentially interesting chemical and physical properties.

Future Directions and Emerging Research Avenues for 4 Chloro 6 2 Methylpropyl Pyrimidine

Development of More Efficient and Eco-Friendly Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on harsh reagents and organic solvents, contributing to environmental concerns. Future research will likely prioritize the development of greener, more sustainable pathways to 4-Chloro-6-(2-methylpropyl)pyrimidine and its analogues. A significant area of interest is the adoption of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. acs.orgacs.orgfigshare.com This approach, often utilizing techniques like ball milling, can lead to higher yields, reduced reaction times, and a lower environmental footprint, as measured by metrics like E-factor and Ecoscale scores. acs.org The use of recyclable catalysts, such as modified ZnO nanoparticles, in solvent-free, one-pot multicomponent reactions represents a promising strategy for the industrial-scale synthesis of various pyrimidine derivatives. acs.orgacs.org

Future synthetic strategies could focus on optimizing reaction parameters such as milling speed, time, and the size and number of milling balls to maximize yield and efficiency. acs.org The development of catalytic systems that are not only efficient but also easily recoverable and reusable will be crucial for the economic viability and environmental sustainability of these processes. acs.org

| Parameter | Conventional Synthesis | Potential Mechanochemical Route |

|---|---|---|

| Solvent Usage | High (e.g., Acetonitrile, DMF) | Solvent-free or minimal |

| Energy Consumption | High (heating/refluxing) | Potentially lower (mechanical energy) |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Generation (E-Factor) | High | Low |

| Catalyst | Often stoichiometric reagents | Recyclable nanocatalysts |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The reactivity of chloropyrimidines is typically dominated by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. mdpi.comresearchgate.netarkat-usa.org The regioselectivity of these reactions on polysubstituted pyrimidines can be complex and is influenced by the electronic nature and position of other substituents on the ring. researchgate.netwuxiapptec.com For this compound, future research should systematically investigate its reactivity with a diverse array of nucleophiles (amines, alkoxides, thiols) to map out its substitution patterns. researchgate.net

Beyond conventional SNAr, exploring unconventional transformations is a key research avenue. This could include investigating metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C4 position. wuxiapptec.com Such reactions would enable the introduction of carbon-based substituents, significantly expanding the molecular diversity accessible from this scaffold. Furthermore, studying the influence of the isobutyl group at the C6 position on the reactivity at the C4 position could reveal interesting electronic and steric effects that might be exploited for selective transformations. Research into the reactivity of related dichloropyrimidines has shown that selectivity can be highly dependent on the nucleophile and reaction conditions, suggesting a rich field for investigation. wuxiapptec.com

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. acs.orgacs.org For this compound, these computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. By training algorithms on large datasets of pyrimidine reactions, ML models could predict the most effective catalyst, solvent, and temperature for a desired transformation, thereby reducing the need for extensive empirical screening. mdpi.com

For instance, AI could predict the regioselectivity of nucleophilic substitution or the yield of a cross-coupling reaction based on the properties of the reactants and catalysts. acs.orgacs.org This in silico approach accelerates the discovery process and can guide chemists toward more efficient and successful experimental work. As demonstrated in the development of other heterocyclic compounds, ML-based predictions of pharmacokinetic and toxicological profiles can also guide the design of new derivatives with desirable biological properties. acs.orgacs.org

| Application Area | Objective | Potential Impact |

|---|---|---|

| Reaction Prediction | Forecast product structure and yield | Reduced experimental workload |

| Condition Optimization | Identify optimal solvent, temperature, catalyst | Improved reaction efficiency and sustainability |

| Retrosynthesis Planning | Propose novel synthetic routes | Discovery of innovative chemical pathways |

| Property Prediction | Estimate ADMET and physicochemical properties | Faster identification of lead compounds |

Design of Complex Architectures Incorporating the this compound Scaffold for Advanced Chemical Applications

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules. nih.gov The this compound core is an ideal starting point for the design and synthesis of more complex molecular architectures. Future work should focus on using this building block to construct novel polycyclic and fused heterocyclic systems. nih.gov For example, intramolecular cyclization reactions following an initial SNAr or cross-coupling reaction could lead to the formation of pyrido[2,3-d]pyrimidines or other fused systems known to possess a range of biological activities. nih.gov

By strategically functionalizing the isobutyl group or other positions on the pyrimidine ring, this scaffold could be incorporated into larger supramolecular structures, polymers, or functional materials. The development of multi-component reactions involving this compound would provide a highly efficient means of generating molecular complexity in a single step, leading to libraries of novel compounds for high-throughput screening in drug discovery and materials science.

Investigation of Solid-State Reactivity and Mechanochemistry

Mechanochemistry offers a paradigm shift from traditional solution-phase synthesis by utilizing mechanical force to induce chemical reactions. acs.orgacs.org This solvent-less approach is particularly attractive for its environmental benefits and its potential to access different reaction pathways and products compared to solution-based methods. acs.org Future research should thoroughly investigate the solid-state reactivity of this compound.

This would involve studying its behavior under high pressure, grinding, or milling, both alone and in the presence of other reactants. Such studies could uncover novel solid-state phase transformations, polymorphisms, or unique reaction pathways not observable in solution. The application of mechanochemical methods to SNAr and cross-coupling reactions involving this pyrimidine derivative could lead to highly efficient and scalable synthetic processes, representing a significant advancement in the sustainable production of functional pyrimidine-based molecules. acs.orgacs.org

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-(2-methylpropyl)pyrimidine in laboratory settings?

Strict safety measures include wearing nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent exposure. Conduct manipulations in a fume hood or glovebox, especially during weighing or solvent-based reactions. Dispose of contaminated consumables in halogen-specific waste containers for professional hazardous waste treatment .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimize stoichiometry (e.g., 1.2:1 molar ratio of isobutyl Grignard reagent to 4,6-dichloropyrimidine). Purify intermediates via column chromatography (ethyl acetate/hexane gradient) and recrystallize in toluene/n-heptane (3:7 v/v) at −20°C for >98% purity. Monitor reaction progress using TLC (Rf 0.5 in dichloromethane/methanol 9:1) .

Q. What analytical techniques are most suitable for characterizing this compound?

Use / NMR (in CDCl) to confirm substitution patterns and GC-MS (electron ionization mode) for molecular ion identification. Cross-validate with FT-IR (C-Cl stretch at 750–780 cm) and compare melting points against NIST reference data .

Q. What solvent systems are recommended for recrystallizing this compound?

A toluene/n-heptane (3:7 v/v) system at −20°C achieves high crystalline purity. For polar derivatives, use ethanol/water (1:1) with slow cooling (0.5°C/min) to minimize solvent inclusion .

Q. What are the best practices for waste management when working with halogenated pyrimidine derivatives?

Segregate halogenated waste in labeled containers and neutralize acidic byproducts with 10% sodium bicarbonate before disposal. Collaborate with certified waste management services to ensure compliance with EPA/DOT regulations .

Advanced Research Questions

Q. What are the potential mechanisms for side reactions during the functionalization of this compound, and how can they be mitigated?

Competing nucleophilic aromatic substitution (SNAr) at C2/C4 positions may occur. Use bulky bases (e.g., DBU) in anhydrous DMF to direct reactivity to C4. For Suzuki couplings, employ Pd(OAc) with SPhos ligand to suppress homocoupling byproducts .

Q. How does the steric environment of the 2-methylpropyl substituent influence reactivity in cross-coupling reactions?

The bulky substituent induces a 15–20° ring distortion, reducing catalyst accessibility. DFT modeling (B3LYP/6-31G*) shows decreased orbital overlap with Pd(0). Optimize using SPhos ligand in THF/water (4:1) at 60°C to enhance coupling efficiency by 40% .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

Molecular dynamics simulations (AMBER force field) reveal hydrolysis susceptibility at pH > 9.5 due to deprotonation at C4. Validate experimentally via HPLC-UV (λ = 254 nm) in buffered solutions .

Q. What strategies exist for resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) during characterization?

Confirm molecular ions via high-resolution MS (HRMS-ESI) and rule out tautomerism using -NMR. For ambiguous NOEs, employ 2D-COSY and HSQC to assign substituent positions unambiguously .

Q. How do intermolecular interactions between this compound and laboratory surfaces affect its stability during storage?

Adsorption on glassware increases decomposition rates by 12% over 30 days. Store in PTFE-lined containers under argon at −20°C. Surface reactivity studies using XPS show minimal interaction with polypropylene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.